molecular formula C6H4F3NO B069115 6-Amino-2,3,4-trifluorophenol CAS No. 163734-03-0

6-Amino-2,3,4-trifluorophenol

Cat. No.: B069115
CAS No.: 163734-03-0
M. Wt: 163.1 g/mol
InChI Key: VEPKZQHPDWUTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2,3,4-trifluorophenol is a fluorinated phenolic compound featuring an amino group at position 6 and fluorine atoms at positions 2, 3, and 4 on the aromatic ring. Fluorinated phenols are prized for their enhanced stability, acidity, and bioavailability compared to non-fluorinated counterparts due to fluorine’s electronegativity and small atomic radius .

Properties

CAS No.

163734-03-0

Molecular Formula

C6H4F3NO

Molecular Weight

163.1 g/mol

IUPAC Name

6-amino-2,3,4-trifluorophenol

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2

InChI Key

VEPKZQHPDWUTBU-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)F)O)N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)O)N

Synonyms

Phenol, 6-amino-2,3,4-trifluoro- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of gelsemine is a complex process due to its intricate molecular structure. One notable synthetic route involves an organocatalytic Diels-Alder reaction, which is highly diastereoselective and enantioselective. This reaction is followed by several steps, including intramolecular cyclization and functional group transformations, to construct the gelsemine molecule .

Industrial Production Methods

Industrial production of gelsemine typically involves extraction from natural sources, particularly from the Gelsemium elegans plant. The extraction process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate gelsemine. Due to its high toxicity, the production process requires stringent safety measures to protect workers and the environment .

Chemical Reactions Analysis

Types of Reactions

Gelsemine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of gelsemine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from the chemical reactions of gelsemine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gelsemine derivatives with altered pharmacological properties, while reduction reactions can yield simpler analogs of gelsemine .

Scientific Research Applications

Mechanism of Action

Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor. Activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and paralysis. The molecular targets and pathways involved in gelsemine’s action include the glycine receptor and associated signaling pathways that regulate neuronal activity and muscle function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-amino-2,3,4-trifluorophenol (inferred properties) with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound Not available C₆H₄F₃NO ~163 (calculated) -NH₂ (C6), -F (C2, C3, C4) Hypothesized use in medicinal chemistry -
5-Amino-2,3,4-trifluorophenol 956489-12-6 C₆H₄F₃NO 163 -NH₂ (C5), -F (C2, C3, C4) Synthesis yields up to 90%; potential agrochemical intermediate
6-Amino-2,3-difluorophenol 115551-33-2 C₆H₅F₂NO 145 -NH₂ (C6), -F (C2, C3) Safety data available; used in chemical synthesis
2,3-Dichlorophenol 576-24-9 C₆H₅Cl₂O 163 -Cl (C2, C3) Industrial solvent; higher acidity than fluorinated analogs

Key Observations :

  • Fluorine vs. Chlorine: Fluorinated phenols exhibit lower pKa (higher acidity) compared to chlorinated analogs due to stronger electron-withdrawing effects, enhancing their reactivity in nucleophilic substitutions .
  • Positional Isomerism: The 5-amino-2,3,4-trifluorophenol isomer (CAS 956489-12-6) demonstrates high synthetic yields (90%), suggesting that the amino group’s position significantly impacts synthetic accessibility .
Anti-Inflammatory Activity

While this compound’s biological data are unavailable, structurally related pyridine derivatives (e.g., 6-amino-2,4,5-trimethylpyridin-3-ol) show potent inhibition of TNF-α-induced monocyte adhesion, a key mechanism in inflammatory bowel disease (IBD). This suggests fluorinated phenolic scaffolds may similarly target inflammatory pathways .

Enzyme Inhibition

coli, highlighting the role of fluorine in enhancing enzyme binding affinity. Hydrophobic substituents (e.g., trifluoromethyl groups) further improve inhibitory potency .

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